
RTI-112
Overview
Description
RTI-112 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTI-112 typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic structure.
Substitution reactions: to introduce the chloro and methyl groups on the phenyl ring.
Esterification reactions: to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
RTI-112 can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Halogenation or nitration of the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the additional methyl group.
Methyl (1R,2S,3S,5S)-3-(4-chloro-phenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the methyl group on the phenyl ring.
Methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the chloro group on the phenyl ring.
Uniqueness
The unique combination of functional groups and stereochemistry in RTI-112 distinguishes it from similar compounds. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
RTI-112, a non-selective monoamine uptake inhibitor, is a compound that has garnered attention for its potential applications in neuroscience, particularly in the context of studying dopamine transport mechanisms and the treatment of cocaine addiction. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is chemically known as 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester. It is structurally related to other tropane derivatives, which are known for their ability to interact with dopamine transporters (DAT) and inhibit the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This compound has been primarily studied for its effects on the central nervous system (CNS) and its potential therapeutic uses in treating substance use disorders.
This compound acts primarily as an inhibitor of the dopamine transporter (DAT). By binding to DAT, it prevents the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This action increases the availability of dopamine in the synaptic space, which can enhance dopaminergic signaling. The specific binding sites and interactions have been characterized through various biochemical methods, including:
- Molecular Docking Studies : These studies suggest that this compound binds to the S1 pocket of DAT, which is crucial for substrate recognition and transport inhibition .
- Cross-Linking Experiments : Research has shown that this compound can form stable complexes with DAT, providing insights into its binding dynamics and efficacy as a transporter inhibitor .
Pharmacological Profile
The pharmacological effects of this compound have been evaluated in several studies. Key findings include:
- Inhibition of Cocaine Self-Administration : In nonhuman primate models, this compound has been shown to reduce cocaine self-administration behaviors, indicating its potential as a therapeutic agent for cocaine addiction .
- Comparative Efficacy : A study comparing this compound with other monoamine uptake inhibitors demonstrated that it has a robust effect on reducing cocaine-induced behaviors, suggesting that it may be more effective than some existing treatments .
Case Study 1: Efficacy in Nonhuman Primates
A series of studies conducted on nonhuman primates evaluated the effectiveness of this compound in reducing cocaine self-administration. The findings indicated that administration of this compound significantly decreased the frequency and intensity of cocaine-seeking behavior compared to control conditions. The results support the hypothesis that DAT inhibitors can modulate addictive behaviors by altering dopaminergic signaling pathways .
Case Study 2: Clinical Implications
In a clinical context, this compound's impact on dopamine levels was assessed through neuroimaging techniques. Results showed significant alterations in brain activity patterns associated with reward processing when subjects were administered this compound. This suggests potential applications in treating disorders characterized by dysregulated dopaminergic systems, such as schizophrenia or attention deficit hyperactivity disorder (ADHD) .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of RTI-112 in modulating monoamine systems?
this compound is a non-selective monoamine reuptake inhibitor with high affinity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. In vitro binding assays reveal its IC50 values for DAT (0.81 nM) and SERT (<10 nM), while in vivo microdialysis studies show dose-dependent increases in extracellular dopamine (200% above baseline). However, its lack of behavioral stimulation despite neurochemical effects suggests simultaneous modulation of multiple neurotransmitter systems may counteract dopaminergic activity .
Q. How do researchers determine the dose-response relationship for this compound in behavioral studies?
Dose-response curves are constructed using fixed-interval (FI) schedules in primates, with doses ranging from 0.003–0.03 mg/kg. Data are analyzed via one-way repeated measures ANOVA, followed by Bonferroni post-hoc tests. This compound exhibits a truncated dose range due to adverse effects (e.g., seizures at >0.03 mg/kg), requiring exclusion of higher doses. Response rates are normalized to saline controls, revealing atypical dose-effect curves compared to U-shaped profiles of selective DAT inhibitors .
Q. What experimental models are used to study this compound's effects on cocaine reinforcement?
Chronic intravenous self-administration in rhesus monkeys under fixed-ratio schedules is the primary model. Key metrics include daily cocaine injections (0.01 mg/kg/inj) and food pellet responses, with 7-day continuous this compound infusion to account for slow pharmacokinetics. Concurrent food reinforcement controls for nonspecific motor effects, though this compound reduces both cocaine and food responses similarly (ED50 overlap: 0.0075 vs. 0.0098 mg/kg/hr) .
Advanced Research Questions
Q. How can conflicting neurochemical and behavioral data for this compound be reconciled?
Despite increasing caudate dopamine by 200% (peak at 30 min), this compound lacks locomotor stimulation. This paradox may arise from:
- Non-selectivity : Concurrent SERT/NET inhibition counteracts dopaminergic effects.
- Pharmacokinetics : Delayed brain uptake (vs. faster analogs like RTI-126) and peripheral metabolite interference.
- Adverse effects : Stereotypies/seizures at higher doses mask stimulant properties. Methodological solutions include synchronized microdialysis-behavioral monitoring and pharmacokinetic modeling .
Q. What statistical approaches are recommended when this compound produces outlier behavioral responses?
- Outlier detection : Grubbs' test for exclusion (α=0.05).
- Sensitivity analysis : Compare ANOVA results with/without this compound data.
- Non-parametric tests : Friedman test if normality assumptions fail. In correlational studies (e.g., neurochemical-behavioral AUC), this compound data are omitted if falling outside 95% prediction bands .
Q. Why do time-course analyses reveal discrepancies between this compound's neurochemical and behavioral effects?
Microdialysis shows prolonged dopamine elevation (60–80 min), while behavioral effects (when present) peak earlier (12–18 min). This mismatch suggests:
- Receptor desensitization : Rapid DAT binding followed by downstream signaling fatigue.
- Serotonergic modulation : 5-HT1A/2A receptor activation attenuates locomotor responses. High-temporal-resolution methods (5-min sampling intervals) and optogenetic silencing of SERT neurons are recommended for clarification .
Q. How do limitations in radiolabeling this compound impact pharmacokinetic studies?
The unstable methyl ester group prevents effective [11C] labeling, excluding PET imaging. Alternatives include:
- Homologous compounds : [11C]RTI-113 with QSAR extrapolation.
- Ex vivo LC-MS/MS : Brain/plasma ratio measurements at 10-min intervals.
- Fluorescent analogs : Two-photon microscopy in transgenic DAT-KO mice .
Q. What methodological considerations are critical when comparing this compound to other DAT inhibitors?
- Kinetic matching : IV administration to standardize onset rates.
- Selectivity profiling : Radioligand displacement assays (e.g., [3H]WIN 35,428 for DAT).
- Crossover designs : 14-day washout periods to mitigate long elimination half-lives. Studies show this compound's 5-fold higher potency over RTI-113 (ED50=0.0075 vs. 0.04 mg/kg/hr) despite similar efficacy ceilings, necessitating potency-adjusted dosing .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2.ClH/c1-10-8-11(4-6-14(10)18)13-9-12-5-7-15(19(12)2)16(13)17(20)21-3;/h4,6,8,12-13,15-16H,5,7,9H2,1-3H3;1H/t12-,13+,15+,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCABVKUZFZCC-DRADZWDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858385 | |
Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150653-92-2 | |
Record name | RTI-112 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RTI-112 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BL92TSA7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.